

# Physicochemical Properties of 7-Bromoquinolin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: 7-Bromoquinolin-3-amine

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This technical guide provides a comprehensive overview of the known physicochemical properties of **7-Bromoquinolin-3-amine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various chemical databases and literature sources, with a focus on presenting quantitative data, experimental methodologies, and logical workflows for its characterization.

## Core Physicochemical Data

**7-Bromoquinolin-3-amine** is a substituted quinoline, a structural motif prevalent in a wide range of biologically active compounds. Its physicochemical properties are crucial for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel derivatives. The key properties are summarized below.

Property	Value	Data Type	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	-	[1]
Molecular Weight	223.07 g/mol	Calculated	[1]
Appearance	Yellow to Brown Solid	Experimental	-
Melting Point	Not available	-	-
Boiling Point	387.6 ± 22.0 °C	Predicted	-
Density	1.649 ± 0.06 g/cm <sup>3</sup>	Predicted	-
pKa (of conjugate acid)	4.32 ± 0.50	Predicted	-
LogP (Octanol/Water)	~2.4 - 3.2	Calculated (based on similar structures)	[2]
Water Solubility	Sparingly soluble to insoluble	Qualitative	-
Organic Solvent Solubility	Soluble in Dichloromethane, Acetone	Qualitative	-

Note: Many physical properties for this specific isomer are predicted. For context, the related isomer 7-bromo-8-hydroxyquinoline has an experimental melting point of 138-139 °C[3].

## Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of **7-Bromoquinolin-3-amine**. Below are representative protocols based on established chemical transformations for similar compounds.

### Synthesis of 7-Bromoquinolin-3-amine

A plausible and common route for the synthesis of aryl amines is the reduction of the corresponding nitro compound. This protocol outlines a two-step synthesis starting from 7-bromoquinoline.

### Step 1: Nitration of 7-Bromoquinoline to form 7-Bromo-3-nitroquinoline

This step introduces the nitro group at the 3-position, which is a precursor to the desired amine.

- **Reaction Setup:** In a round-bottom flask, dissolve 7-bromoquinoline (1.0 mmol) in concentrated sulfuric acid at 0 °C.
- **Reagent Addition:** Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Conditions:** Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

### Step 2: Reduction of 7-Bromo-3-nitroquinoline to **7-Bromoquinolin-3-amine**

This step converts the nitro group into the final amine functionality.

- **Reaction Setup:** Suspend 7-bromo-3-nitroquinoline (1.0 mmol) in a mixture of ethanol and water in a round-bottom flask.
- **Reagent Addition:** Add iron powder (3.0 mmol) and a small amount of acetic acid (or ammonium chloride) to the suspension.
- **Reaction Conditions:** Heat the mixture to reflux and stir vigorously for 2-4 hours. The reaction's completion can be monitored by TLC, observing the disappearance of the nitro compound spot.
- **Work-up and Purification:** After cooling, filter the reaction mixture through a pad of celite to remove the iron residues. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then basified with a sodium carbonate solution and extracted with an organic solvent such as ethyl acetate. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is then purified by column chromatography on silica gel.[4]

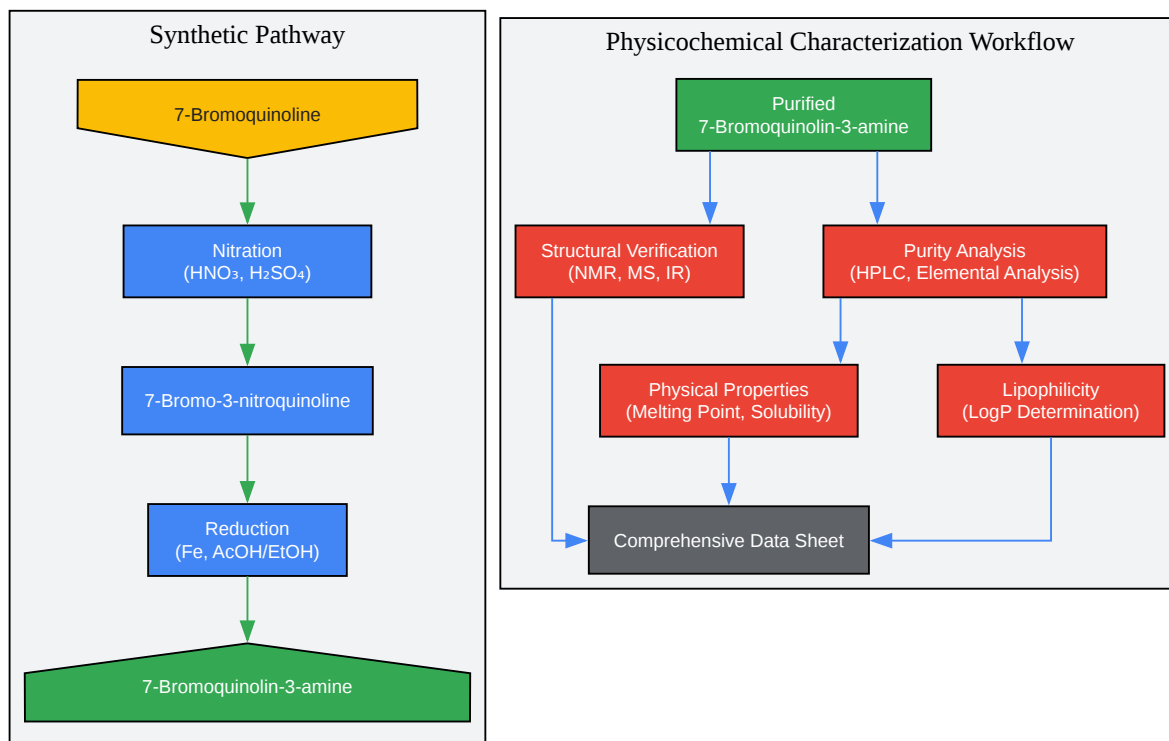
## Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classic and reliable technique for its experimental determination.

- **Preparation:** Prepare a stock solution of **7-Bromoquinolin-3-amine** in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and n-octanol, which have been mutually saturated by mixing and separating them beforehand.
- **Partitioning:** Add a small aliquot of the stock solution to a flask containing known volumes of the buffered aqueous phase and n-octanol.
- **Equilibration:** Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. After shaking, centrifuge the flask to ensure complete separation of the two phases.
- **Analysis:** Carefully remove aliquots from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

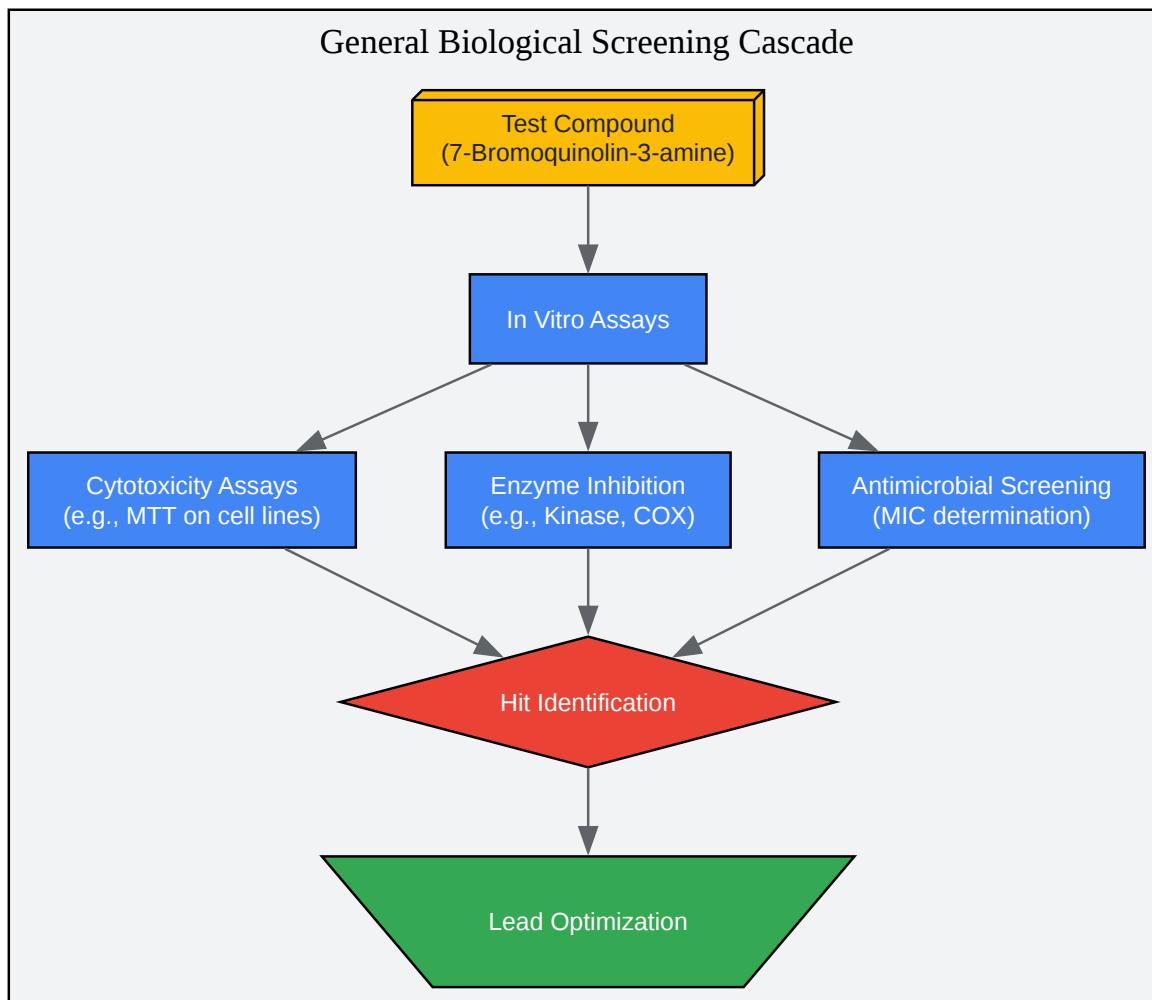
## Workflow and Pathway Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study of **7-Bromoquinolin-3-amine**.



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Caption: Synthetic and characterization workflow for **7-Bromoquinolin-3-amine**.



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Caption: A general cascade for the initial biological evaluation of quinoline derivatives.

## Potential Biological Significance

Quinoline derivatives are a cornerstone in drug discovery, known for a vast array of biological activities.[5] The introduction of a bromine atom and an amine group, as in **7-Bromoquinolin-3-amine**, can significantly modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

- **Anticancer Activity:** Many brominated quinolines have demonstrated significant inhibitory effects against various cancer cell lines. Their mechanisms can include the inhibition of

crucial enzymes like topoisomerase or interference with tubulin polymerization.[4]

- **Antimicrobial Properties:** The quinoline scaffold is present in several antibacterial and antifungal agents. The specific substitutions on **7-Bromoquinolin-3-amine** may confer activity against various pathogens.
- **Anti-inflammatory Effects:** Certain quinoline derivatives are known to inhibit enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[5]

The amine group at the 3-position makes this compound a valuable building block (synthon) for creating more complex molecules and chemical libraries for high-throughput screening, further expanding its potential in drug development.

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